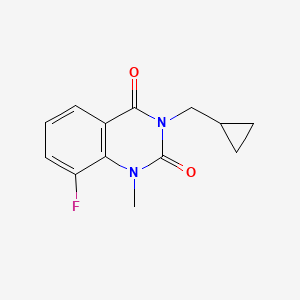

3-(cyclopropylmethyl)-8-fluoro-1-methylquinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(cyclopropylmethyl)-8-fluoro-1-methylquinazoline-2,4(1H,3H)-dione, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized by Pfizer in 2005 and has since been the subject of extensive scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Intramolecular Cyclization in Synthesis

The compound's analogs have been utilized in the synthesis of optically pure isoquinoline derivatives through intramolecular N-acyliminium ion-olefin cyclization. This methodology has applications in the synthesis of morphine alkaloids, demonstrating control over stereochemistry in the cyclization reactions. The research highlights the importance of neighboring group participation by a benzoate group in determining the stereoselectivity of cyclization reactions (Bottari et al., 1999).

Crystal Structure Analysis

Studies on the crystal structure of related quinazoline derivatives offer insights into their molecular configurations, which are crucial for designing drugs with specific biological activities. Research into the crystal structure of 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8- octahydroquinazoline-2,5-dione provides key crystallographic information, aiding in the understanding of the compound's interactions at the molecular level (Candan et al., 2001).

Broad-Spectrum Antibacterial Agent Synthesis

The synthesis of new sulfonylquinolone derivatives, including ethyl 1-cyclopropyl-6,7-difluoro-2-methanesulfonyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, showcases the application of quinazoline derivatives as key intermediates in developing broad-spectrum antibacterial agents effective against resistant organisms such as MRSA. This highlights the compound's potential in addressing antibiotic resistance through novel synthetic pathways (Hashimoto et al., 2007).

Radiotracer Synthesis for Imaging

The development of PET radiotracers, such as [18F]MNI-659, for imaging phosphodiesterase 10A in the human brain, demonstrates the role of fluoroquinazoline derivatives in nuclear medicine. Comparing [18F]fluorination and [18F]fluoroethylation reactions to synthesize these tracers underscores the compound's significance in enhancing diagnostic imaging techniques (Mori et al., 2017).

Antibacterial Activities of Quinolones

Research on the antibacterial activities of quinolones containing heterocyclic substituents at the 7-position, including the study of structure-activity relationships, provides insights into the compound's utility in developing new antibacterial agents. This work emphasizes the compound's role in addressing the need for novel antibiotics with efficacy against Gram-positive organisms (Cooper et al., 1990).

Propriétés

IUPAC Name |

3-(cyclopropylmethyl)-8-fluoro-1-methylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-15-11-9(3-2-4-10(11)14)12(17)16(13(15)18)7-8-5-6-8/h2-4,8H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXLSIDBWQXDLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2F)C(=O)N(C1=O)CC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(cyclopropylmethyl)-8-fluoro-1-methylquinazoline-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzoate](/img/structure/B2554904.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2554908.png)

![6-[(2E)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;iodide](/img/structure/B2554912.png)

![4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2554915.png)

![N-(3,4-dichlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2554916.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2554919.png)